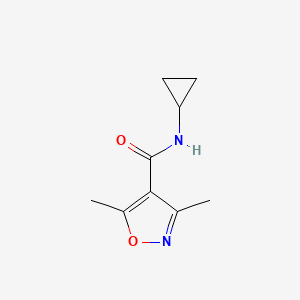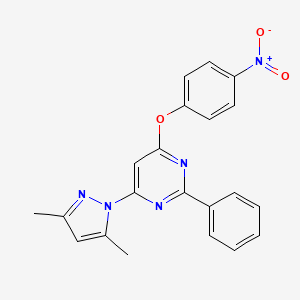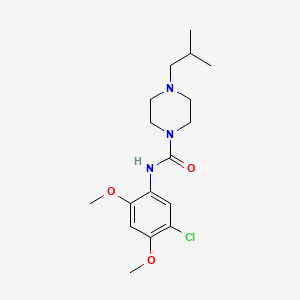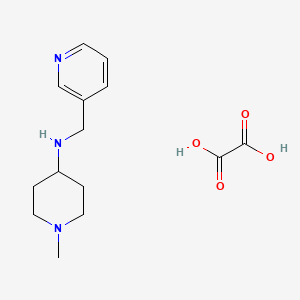![molecular formula C22H26N4O2 B4541832 4-methoxy-N-[1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B4541832.png)
4-methoxy-N-[1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]benzamide
Übersicht
Beschreibung
4-methoxy-N-[1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]benzamide, also known as TAK-659, is a small molecule inhibitor that targets spleen tyrosine kinase (Syk). Syk is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor signaling, which is important for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies.
Wirkmechanismus
4-methoxy-N-[1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]benzamide works by inhibiting the activity of Syk, which is a key component of B-cell receptor signaling. B-cell receptor signaling is important for the survival and proliferation of B-cells, and dysregulation of this pathway is a hallmark of many B-cell malignancies. By inhibiting Syk, 4-methoxy-N-[1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]benzamide disrupts B-cell receptor signaling and induces apoptosis in B-cells.
Biochemical and Physiological Effects:
In preclinical studies, 4-methoxy-N-[1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]benzamide has been shown to inhibit the proliferation of B-cells and induce apoptosis in B-cell lines and primary CLL cells. 4-methoxy-N-[1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]benzamide has also been shown to inhibit the activation of downstream signaling pathways, including AKT and ERK. In addition, 4-methoxy-N-[1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]benzamide has been shown to inhibit the secretion of cytokines and chemokines that are important for the survival and proliferation of B-cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-methoxy-N-[1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]benzamide is its specificity for Syk, which minimizes off-target effects. 4-methoxy-N-[1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]benzamide has also shown potent anti-tumor activity in preclinical models of B-cell malignancies, making it a promising candidate for further development. However, one limitation of 4-methoxy-N-[1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]benzamide is its relatively low solubility, which can make it difficult to administer in vivo. In addition, the synthesis of 4-methoxy-N-[1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]benzamide is complex and low-yielding, which can limit its availability for research purposes.
Zukünftige Richtungen
There are several potential future directions for research on 4-methoxy-N-[1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]benzamide. One area of interest is the development of combination therapies that incorporate 4-methoxy-N-[1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]benzamide with other targeted agents or immunotherapies. Another area of interest is the identification of biomarkers that can predict response to 4-methoxy-N-[1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]benzamide, which could help to guide patient selection and treatment strategies. Finally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of 4-methoxy-N-[1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]benzamide in different types of B-cell malignancies.
Wissenschaftliche Forschungsanwendungen
4-methoxy-N-[1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]benzamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, 4-methoxy-N-[1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]benzamide has demonstrated potent anti-tumor activity, both as a single agent and in combination with other treatments. 4-methoxy-N-[1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]benzamide has also been shown to inhibit B-cell receptor signaling and induce apoptosis in B-cells.
Eigenschaften
IUPAC Name |
4-methoxy-N-[1-methyl-2-(piperidin-1-ylmethyl)benzimidazol-5-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O2/c1-25-20-11-8-17(23-22(27)16-6-9-18(28-2)10-7-16)14-19(20)24-21(25)15-26-12-4-3-5-13-26/h6-11,14H,3-5,12-13,15H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHTXUZQSTDUOQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)OC)N=C1CN4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-[1-methyl-2-(piperidin-1-ylmethyl)-1H-benzimidazol-5-yl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3,5-bis(difluoromethyl)-1-({1-[(2,5-dimethylphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4541765.png)


![2-(allylamino)-3-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4541780.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-6-(1,1-dimethylpropyl)-1-benzothiophene-3-carboxamide](/img/structure/B4541798.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2-bromobenzamide](/img/structure/B4541803.png)

![4-[(4-benzyl-1-piperazinyl)carbonyl]-6-methyl-2-(3-pyridinyl)quinoline](/img/structure/B4541812.png)

![1-[5-(3,4-dimethylphenoxy)pentyl]pyrrolidine](/img/structure/B4541819.png)

![2-ethyl-1-[2-(propylsulfonyl)benzoyl]piperidine](/img/structure/B4541847.png)
